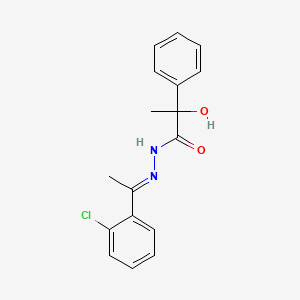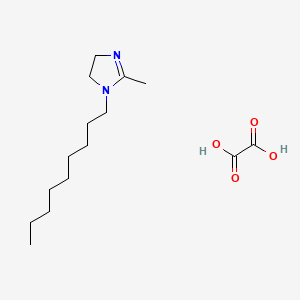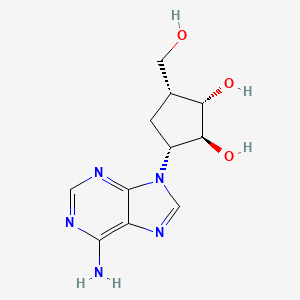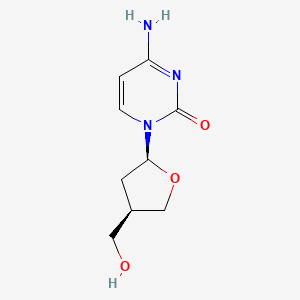
beta-2'-Oxa-carbocyclic-2',3'-dideoxycytidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Beta-2’-Oxa-carbocyclic-2’,3’-dideoxycytidine: is a synthetic nucleoside analog that has garnered attention for its potential antiviral properties. This compound is structurally related to natural nucleosides but features modifications that enhance its biological activity and stability. It is particularly noted for its potential use in antiviral therapies, especially against retroviruses like HIV.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of beta-2’-Oxa-carbocyclic-2’,3’-dideoxycytidine typically involves multiple steps, starting from readily available precursors. One common approach is the cycloaddition of D-lyxosyl nitrone with N,N-dibenzyl-9-vinyl adenine, followed by further functional group modifications . Another method involves the Vorbrüggen nucleosidation of 5-acetoxyisoxazolidine with silylated uracil, thymine, or N-acetylcytosine .
Industrial Production Methods: While specific industrial production methods for beta-2’-Oxa-carbocyclic-2’,3’-dideoxycytidine are not widely documented, the general principles of large-scale nucleoside analog synthesis apply. These include optimizing reaction conditions for yield and purity, employing robust purification techniques, and ensuring scalability of the synthetic routes.
化学反応の分析
Types of Reactions: Beta-2’-Oxa-carbocyclic-2’,3’-dideoxycytidine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the molecule.
Reduction: This can be used to alter specific functional groups, such as converting ketones to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the nucleoside analog.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols.
科学的研究の応用
Beta-2’-Oxa-carbocyclic-2’,3’-dideoxycytidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Investigated for its antiviral properties, particularly against HIV.
Industry: Potential use in the development of antiviral drugs and other therapeutic agents.
作用機序
The mechanism of action of beta-2’-Oxa-carbocyclic-2’,3’-dideoxycytidine involves its incorporation into viral DNA by reverse transcriptase. This incorporation results in the termination of DNA chain elongation, effectively inhibiting viral replication . The compound competes with natural nucleosides for incorporation into the viral genome, thereby disrupting the replication process.
類似化合物との比較
2’,3’-Dideoxycytidine (ddC): Another nucleoside analog with similar antiviral properties.
Zalcitabine: A nucleoside reverse transcriptase inhibitor used in HIV treatment.
Beta-2’-Oxa-carbocyclic-2’,3’-dideoxyguanosine: A related compound with potential antiviral activity.
Uniqueness: Beta-2’-Oxa-carbocyclic-2’,3’-dideoxycytidine is unique due to its specific structural modifications, which enhance its stability and biological activity compared to other nucleoside analogs. These modifications make it a promising candidate for antiviral therapies, particularly in the context of HIV treatment.
特性
CAS番号 |
146609-12-3 |
|---|---|
分子式 |
C9H13N3O3 |
分子量 |
211.22 g/mol |
IUPAC名 |
4-amino-1-[(2S,4R)-4-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H13N3O3/c10-7-1-2-12(9(14)11-7)8-3-6(4-13)5-15-8/h1-2,6,8,13H,3-5H2,(H2,10,11,14)/t6-,8+/m1/s1 |
InChIキー |
FDDOMDNFGMBWIL-SVRRBLITSA-N |
異性体SMILES |
C1[C@@H](CO[C@@H]1N2C=CC(=NC2=O)N)CO |
正規SMILES |
C1C(COC1N2C=CC(=NC2=O)N)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



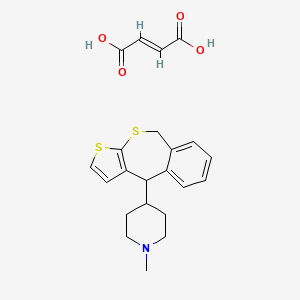
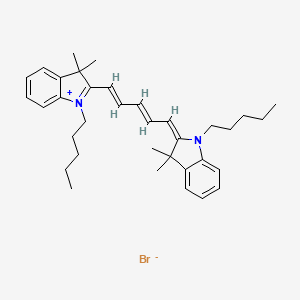


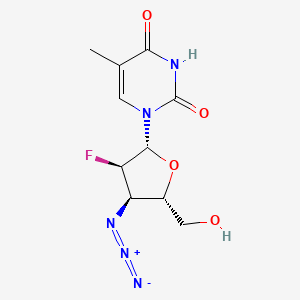
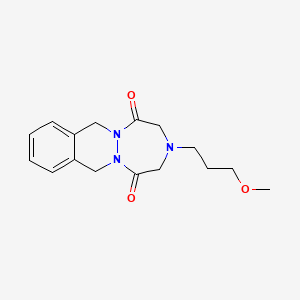

![2-[6-[5-hydroxy-2-(4-hydroxyphenyl)-3-methylindol-1-yl]hexylamino]ethyl N-[3-[4-[bis(2-chloroethyl)amino]phenyl]propyl]carbamate](/img/structure/B12787024.png)

